molecular formula C9H10N2S B14388950 5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole CAS No. 90057-55-9

5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole

Cat. No.: B14388950
CAS No.: 90057-55-9
M. Wt: 178.26 g/mol
InChI Key: QJTKRMSDYBJVFR-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the broader class of 1,3,4-thiadiazoles, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is characterized by the formation of the thiadiazole ring through cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of substituted thiadiazoles .

Scientific Research Applications

5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole involves its interaction with various molecular targets. For instance, it can bind to DNA, disrupting replication processes in bacterial and cancer cells. This interaction is facilitated by the compound’s ability to intercalate into the DNA structure . Additionally, it can inhibit specific enzymes, contributing to its antibacterial and anticancer activities .

Comparison with Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,2,5-Thiadiazole

Comparison: While all these compounds share the thiadiazole ring, 5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methyl and phenyl groups enhances its lipophilicity and biological activity compared to other thiadiazole isomers .

Properties

CAS No.

90057-55-9

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

5-methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole

InChI

InChI=1S/C9H10N2S/c1-7-10-11-9(12-7)8-5-3-2-4-6-8/h2-6,9,11H,1H3

InChI Key

QJTKRMSDYBJVFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(S1)C2=CC=CC=C2

Origin of Product

United States

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